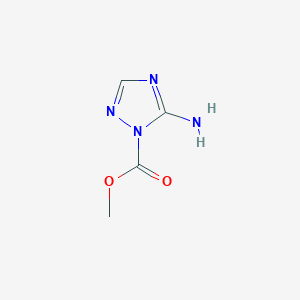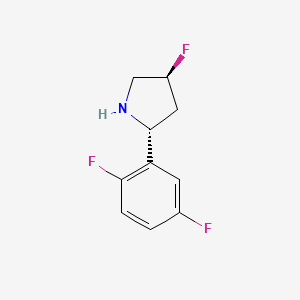
(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of fluorine atoms on both the phenyl and pyrrolidine rings, which can influence its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine typically involves the use of chiral starting materials and selective fluorination reactions. One common method involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the formation of the pyrrolidine ring. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Chemistry
In chemistry, (2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry and fluorine content make it valuable for the development of new materials and catalysts .
Biology
In biological research, this compound can be used to study the effects of fluorinated molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in drug design and development .
Medicine
In medicine, this compound has potential as a pharmaceutical intermediate. Its ability to modulate biological pathways makes it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it suitable for various applications .
作用機序
The mechanism of action of (2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may modulate signaling pathways or inhibit enzyme activity, depending on its specific application .
類似化合物との比較
Similar Compounds
- (S)-N-(3-(®-2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-hydroxypyrrolidine-1-carboxamide
- 5-Chloro-3-((2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidin-1-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine
Uniqueness
(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine is unique due to its specific stereochemistry and the presence of multiple fluorine atoms.
特性
分子式 |
C10H10F3N |
|---|---|
分子量 |
201.19 g/mol |
IUPAC名 |
(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine |
InChI |
InChI=1S/C10H10F3N/c11-6-1-2-9(13)8(3-6)10-4-7(12)5-14-10/h1-3,7,10,14H,4-5H2/t7-,10+/m0/s1 |
InChIキー |
SMQYQMQTCFRHEJ-OIBJUYFYSA-N |
異性体SMILES |
C1[C@@H](CN[C@H]1C2=C(C=CC(=C2)F)F)F |
正規SMILES |
C1C(CNC1C2=C(C=CC(=C2)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine](/img/structure/B11767825.png)

![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B11767834.png)
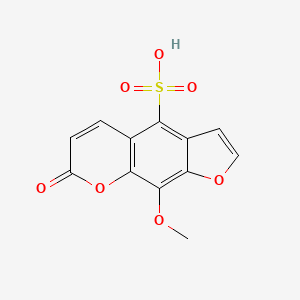
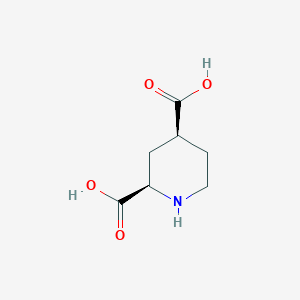
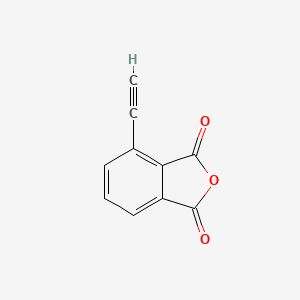

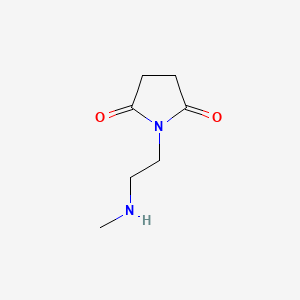
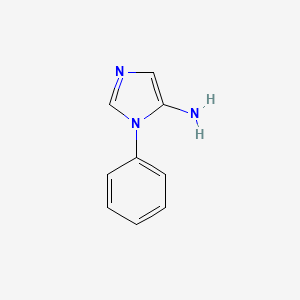
![tert-Butyl (2,2-difluorobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B11767875.png)
![7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carbaldehyde](/img/structure/B11767879.png)
![Ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B11767881.png)
